Diphenyl p-tolyl phosphate

Description

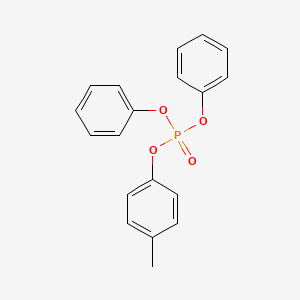

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O4P/c1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZRFGUKHQNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274039 | |

| Record name | Diphenyl 4-tolyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isomeric mixture: Clear colorless liquid; [HSDB] | |

| Record name | p-Cresyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in organic solvents | |

| Record name | P-CRESYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.208 g/cu cm at 25 °C | |

| Record name | P-CRESYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.7 (Air = 1) | |

| Record name | P-CRESYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 5.0 mm Hg at 220 °C | |

| Record name | P-CRESYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-31-9 | |

| Record name | Diphenyl p-tolyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl 4-tolyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl p-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL P-TOLYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UF1XXO1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CRESYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °C | |

| Record name | P-CRESYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations Involving Diphenyl P Tolyl Phosphate

Derivatization and Formation of Related Amidophosphoric Acid Esters

The transformation of diphenyl p-tolyl phosphate (B84403) and its precursors into amidophosphoric acid esters typically involves the reaction of a phosphorus-halogen bond with primary or secondary amines. nih.govnih.gov While direct derivatization of diphenyl p-tolyl phosphate is not the most common route, the synthesis of its amido-derivatives often starts from the more reactive diphenyl chlorophosphate.

A key example is the synthesis of diphenyl (p-tolylamido)phosphate. This reaction is achieved by treating diphenyl chlorophosphate with p-toluidine (B81030) in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in a solvent like chloroform (B151607) at reduced temperatures (e.g., 273 K) to control the reaction rate and minimize side products. nih.govresearchgate.net After several hours of stirring, the product can be isolated by removing the solvent and washing with water to remove the triethylammonium (B8662869) chloride salt, followed by recrystallization. researchgate.net

The general scheme for this reaction is as follows:

(C₆H₅O)₂P(O)Cl + H₂N-C₆H₄-CH₃ + (C₂H₅)₃N → (C₆H₅O)₂P(O)NH-C₆H₄-CH₃ + (C₂H₅)₃N·HCl

The resulting diphenyl (p-tolylamido)phosphate is a crystalline solid. nih.gov X-ray crystallography studies have revealed a distorted tetrahedral geometry around the phosphorus atom and a planar coordination of the nitrogen atom. nih.govnih.gov The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which form centrosymmetric dimers. nih.govnih.gov

While the reaction with p-toluidine provides a specific and important derivative, the methodology can be extended to a variety of primary and secondary amines to generate a library of related amidophosphoric acid esters. The choice of amine allows for the introduction of different functional groups and steric properties, thereby tuning the chemical and physical characteristics of the final product.

General synthetic routes to phosphoramidates often utilize a chlorinating agent in conjunction with a phosphoric acid derivative and an amine. nih.gov For instance, diphenyl phosphoric acid can react with an amine in the presence of trichloroisocyanuric acid and a base to form the corresponding phosphoramidate. nih.gov This oxidative cross-coupling approach provides a versatile method for forming the P-N bond. nih.gov

The synthesis of N-benzyl phosphoramidic acid (4-methylphenyl)ester derivatives further illustrates the versatility of these synthetic strategies. These compounds are prepared by reacting (4-tolyl) dichlorophosphate (B8581778) with the appropriate benzylamines. researchgate.net This reaction highlights how modifying the starting phosphorus-containing reactant can lead to a different series of amidophosphoric acid esters.

Below is a table summarizing the key reactants and products in the synthesis of diphenyl (p-tolylamido)phosphate and related compounds.

| Starting Phosphorus Compound | Amine | Product |

| Diphenyl chlorophosphate | p-Toluidine | Diphenyl (p-tolylamido)phosphate |

| Diphenyl phosphoric acid | Various amines | Diphenyl phosphoramidates |

| (4-Tolyl) dichlorophosphate | Benzylamines | N-Benzyl phosphoramidic acid (4-methylphenyl)ester derivatives |

The characterization of these amidophosphoric acid esters relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H and P=O bonds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, provides detailed structural information. researchgate.net For crystalline products, single-crystal X-ray diffraction offers definitive proof of structure and insights into the solid-state packing. nih.govresearchgate.net

Environmental Fate and Transport of Diphenyl P Tolyl Phosphate and Its Metabolites

Environmental Distribution and Partitioning Dynamics

The environmental distribution of diphenyl p-tolyl phosphate (B84403) is governed by its physicochemical properties and the characteristics of the receiving environmental compartments.

Fugacity modeling is a valuable tool for predicting the environmental distribution of chemicals. A generic level III fugacity model has been used to estimate the potential environmental distribution of cresyl diphenyl phosphate. service.gov.uk This model divides the environment into four main compartments: air, water, soil, and sediment. The distribution of the chemical is highly dependent on the compartment into which it is initially released. service.gov.uk

When released into water or soil, diphenyl p-tolyl phosphate is not expected to significantly move to other compartments. service.gov.uk However, if the primary release is to the atmosphere, it is likely to be transported and subsequently partition to both soil and water. service.gov.uk This indicates that atmospheric emissions are a key pathway for the widespread distribution of this compound.

Predicted Environmental Distribution of this compound Based on a Level III Fugacity Model

| Release Compartment | Predicted Predominant Compartment(s) | Potential for Inter-Compartmental Transport |

|---|---|---|

| Water | Water, Sediment | Low |

| Soil | Soil | Low |

| Air | Air, Soil, Water | High |

This table summarizes the general findings of fugacity modeling for cresyl diphenyl phosphate, indicating its likely environmental distribution based on the initial release compartment. service.gov.uk

The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability in the environment. This behavior is largely dictated by its partitioning between water and organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for predicting this process.

This compound is a lipophilic substance, as indicated by its high octanol-water partition coefficient (log Kow) of 4.51. service.gov.uk This property suggests a strong tendency to associate with organic matter in the environment. Consequently, it has a high soil adsorption coefficient. industrialchemicals.gov.au An estimated Koc value for cresyl diphenyl phosphate is 8,659 L/kg, which indicates that the substance will be immobile in different types of soil. service.gov.ukindustrialchemicals.gov.au This strong adsorption to soil and sediment organic matter limits its potential for leaching into groundwater but can lead to its accumulation in these environmental sinks. industrialchemicals.gov.au

Sorption-Related Physicochemical Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 4.51 | service.gov.uk |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 8,659 L/kg (estimated) | service.gov.uk |

Once released into the atmosphere, this compound can undergo long-range transport, contributing to its presence in remote areas. industrialchemicals.gov.au In the atmosphere, it is expected to exist in both the vapor phase and associated with particulate matter. industrialchemicals.gov.au The partitioning between these two phases is a critical factor in its atmospheric lifetime and transport distance.

The primary degradation pathway for vapor-phase this compound in the atmosphere is reaction with photochemically-produced hydroxyl radicals. industrialchemicals.gov.au The estimated half-life for this reaction is approximately 1.4 to 32 hours. service.gov.ukindustrialchemicals.gov.au This relatively short atmospheric lifetime for the vapor phase suggests that long-range transport may be more significant for the compound when it is adsorbed to atmospheric particles, which can shield it from degradation and facilitate its transport over greater distances. industrialchemicals.gov.au The deposition of this compound from the atmosphere can occur through both wet and dry deposition, contributing to its loading into terrestrial and aquatic ecosystems.

Degradation Pathways and Environmental Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis and photodegradation.

Hydrolysis is a key abiotic degradation process for many organophosphate esters in aqueous environments. The rate of hydrolysis is often dependent on the pH of the water. For this compound, the rate of hydrolysis is considered to be slower than that of triphenyl phosphate. service.gov.uk

Studies have shown that this compound is stable at a pH of 4. service.gov.uk However, at neutral and alkaline pH, hydrolysis can occur. The half-life for hydrolysis at pH 7 has been reported to be approximately 47 days. service.gov.uk In some environmental risk assessments, the rate of hydrolysis has been assumed to be zero due to its slow rate, although it is acknowledged that in certain acidic or alkaline environments, hydrolysis could be a significant degradation pathway. service.gov.uk In contrast, another study suggests that the hydrolysis of triaryl phosphates under neutral or slightly acidic conditions is likely to be extremely slow in natural environments. epa.gov

Photodegradation, or photolysis, is another potential abiotic degradation pathway for chemicals in the environment, particularly in surface waters and the atmosphere. This process involves the breakdown of a chemical by light energy.

However, there is a lack of data on the photodegradation of this compound. According to a UK environmental risk evaluation, no studies are available on the direct photolysis reactions of cresyl diphenyl phosphate under environmentally relevant conditions. service.gov.uk For the purpose of that assessment, the rate of this reaction was assumed to be zero. service.gov.uk Another source estimates a photolysis half-life in water of 4.86 years, suggesting that the compound is photochemically stable. service.gov.uk There is no available information regarding the quantum yields for the photodegradation of this compound.

Biodegradation Studies

Assessment of Readily Biodegradability and Environmental Persistence

The biodegradability of aryl phosphates, including this compound and its related compounds, has been evaluated through standardized testing protocols, although results can vary depending on the specific isomeric mixture and test conditions. An OECD 301C Modified MITI test conducted on a commercial cresyl diphenyl phosphate product, which is a mixture of isomers including the para-tolyl variant, demonstrated 75% degradation based on oxygen consumption over 28 days. service.gov.uk This result suggests that the substance can be considered readily biodegradable. service.gov.uk

Conversely, another study using the same OECD TG 301C test on a compound identified as diphenyl cresyl phosphate reported a much lower degradation of 0-5% after 28 days, classifying it as "not readily biodegradable". oecd.org This highlights the potential for different isomer compositions to exhibit varied susceptibility to microbial degradation.

In general, commercial cresyl diphenyl phosphate is considered readily biodegradable and, therefore, does not meet the criteria for being classified as a persistent substance in the environment. service.gov.uk The intermediate degradation products, such as phenol (B47542) and cresol, are also expected to undergo rapid mineralization. service.gov.uk For related compounds like triphenyl phosphate (TPHP), studies have shown it is biodegradable under both aerobic and anaerobic conditions. industrialchemicals.gov.au Its primary metabolite, diphenyl phosphate (DPHP), is also assumed to be readily biodegradable. industrialchemicals.gov.au Based on these findings, this compound and its metabolites are generally categorized as not persistent in the environment. service.gov.ukindustrialchemicals.gov.au

| Test Guideline | Substance Tested | Degradation (%) | Timeframe | Classification | Source |

|---|---|---|---|---|---|

| OECD 301C | Commercial Cresyl Diphenyl Phosphate | 75% | 28 days | Readily Biodegradable | service.gov.uk |

| OECD TG 301C | Diphenyl Cresyl Phosphate | 0-5% | 28 days | Not Readily Biodegradable | oecd.org |

Anaerobic Biodegradation Characteristics in Activated Sludge Systems

The behavior of this compound in anaerobic activated sludge (AnAS) systems is critical for understanding its fate in wastewater treatment plants. Studies on cresyl diphenyl phosphate (CDP), an isomeric mixture containing this compound, reveal that its biodegradation under these conditions follows a first-order kinetic model. sciopen.com In one such study, the degradation of 1 mg/L of CDP exhibited a kinetic constant of 0.943 d⁻¹. sciopen.com

Research on a broader range of organophosphate esters (OPEs) in anaerobic systems shows that triphenyl ester OPEs are removed at a significantly higher rate than chlorinated or alkyl OPEs. frontiersin.org The degradation efficiency can be influenced by various factors; for instance, the addition of electron acceptors can affect the degradation rate of CDP. sciopen.com The concentration of the sludge itself also plays a role, as higher concentrations can help microorganisms adapt and improve the removal of OPEs. frontiersin.org

Microbial Community Succession during Biotransformation

The biotransformation of this compound in anaerobic environments is facilitated by specific microbial communities. Analysis of the microbial community structure during the degradation of cresyl diphenyl phosphate in anaerobic sludge has identified certain bacteria that may play a crucial role in the process. sciopen.com Linear discriminant analysis has pointed to the genus Methyloversatilis as being potentially pivotal in the biodegradation of this compound. sciopen.com

Studies on related tricresyl phosphate isomers have also shown that degradation relies on the cooperation of multiple bacterial genera, including Sphingobacterium, Variovorax, and Flavobacterium. researchgate.net This suggests that a consortium of microorganisms, rather than a single species, is likely responsible for the effective breakdown of these complex phosphate esters in activated sludge systems. researchgate.net

Formation and Subsequent Environmental Fate of Degradation Products (e.g., Diphenyl Phosphate)

The biodegradation of this compound and its isomers leads to the formation of several transformation products (TPs). Under anaerobic conditions, high-resolution mass spectrometry has identified seven TPs of cresyl diphenyl phosphate, with carboxylation products being the most dominant intermediates. sciopen.com The primary degradation pathways are believed to involve hydrolysis and hydroxylation. researchgate.net A key and frequently detected metabolite of many aryl phosphates is diphenyl phosphate (DPHP or DPP). industrialchemicals.gov.aunih.gov

Once formed, DPHP exhibits distinct environmental behavior. As an ionized chemical, it predominantly partitions to the water compartment rather than sediment or soil. industrialchemicals.gov.au Sorption studies confirm this, showing that DPHP has low sorption onto clay-rich soils and sandy sediments, with an average organic carbon-water partition coefficient (log KOC) of 2.30. researchgate.net This low degree of sorption suggests that DPHP has the potential for rapid transport in groundwater systems. researchgate.net While DPHP appears resistant to further hydrolysis under neutral and basic conditions, it is generally assumed to be readily biodegradable, following the degradation of its parent compounds. industrialchemicals.gov.au

Bioaccumulation and Biotransformation in Ecological Systems

Evaluation of Bioaccumulation Potential in Aquatic Organisms

The potential for this compound and its metabolites to accumulate in aquatic organisms is a key aspect of its environmental risk profile. Studies on commercial cresyl diphenyl phosphate have determined a bioconcentration factor (BCF) of 200. service.gov.uk This value is below the typical thresholds for a substance to be considered bioaccumulative. service.gov.uk Consequently, both cresyl diphenyl phosphate and its primary metabolite, diphenyl phosphate (DPHP), are categorized as "Not Bioaccumulative". service.gov.ukindustrialchemicals.gov.au

However, the dynamics of uptake and elimination present a more complex picture. For instance, the parent compound triphenyl phosphate (TPHP) shows a high uptake rate constant in the zooplankton Daphnia magna. nih.gov While TPHP is almost completely metabolized (around 97%) in mice, DPHP is the major metabolite formed. nih.gov Crucially, the elimination rate of DPHP from organs was found to be significantly slower than that of TPHP, suggesting that DPHP has a higher potential for bioaccumulation than its parent compound due to its persistence within the organism. nih.gov Chronic, life-cycle exposure of zebrafish to environmentally relevant concentrations of DPHP has been shown to inhibit growth and energy metabolism, indicating that even at low environmental levels, long-term exposure can lead to adverse effects. usask.ca

| Compound | Metric | Value | Finding | Source |

|---|---|---|---|---|

| Cresyl Diphenyl Phosphate | BCF | 200 | Does not meet bioaccumulation criteria. | service.gov.uk |

| Diphenyl Phosphate (DPHP) | Elimination Rate (in mice) | 3%-5% | Slower elimination and higher bioaccumulation potential than parent TPHP. | nih.gov |

Biotransformation Pathways and Metabolite Formation in Biota

The biotransformation of this compound in organisms is anticipated to follow metabolic pathways similar to other aryl-organophosphate esters, primarily involving hydrolysis and oxidation reactions mediated by enzymes. While specific studies on this compound are limited, the metabolic fate of structurally related compounds, such as triphenyl phosphate (TPHP) and cresyl diphenyl phosphate, provides a basis for predicting its biotransformation.

The primary biotransformation pathway for aryl-organophosphate esters is hydrolysis, catalyzed by carboxylesterases, leading to the cleavage of the ester bonds. For this compound, this would result in the formation of diphenyl phosphate (DPHP) and p-cresol. DPHP is a common metabolite for many aryl OPEs and is frequently detected in biological samples as an indicator of exposure to these compounds.

Another significant pathway is oxidation, mediated by cytochrome P450 (CYP) enzymes. This process can introduce a hydroxyl group onto one of the aromatic rings, leading to the formation of hydroxylated metabolites. For instance, hydroxylation of the p-tolyl group could occur, or on one of the phenyl rings. These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, which increases their water solubility and facilitates their excretion from the body.

Based on studies of analogous compounds, the key metabolites expected from the biotransformation of this compound in biota are:

Diphenyl phosphate (DPHP): Formed via hydrolysis of the ester linkage to the p-tolyl group.

p-Cresol: Also formed during the hydrolysis of the ester bond connecting the p-tolyl group.

Hydroxylated this compound: Formed through CYP-mediated oxidation of one of the aromatic rings.

Conjugated metabolites: Glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.

The relative contribution of these pathways can vary depending on the species, tissue, and exposure levels. For example, in some organisms, hydrolysis to DPHP may be the dominant pathway, while in others, oxidative metabolism may be more significant.

Table 1: Predicted Metabolites of this compound in Biota

| Metabolite Name | Formation Pathway |

| Diphenyl phosphate (DPHP) | Hydrolysis |

| p-Cresol | Hydrolysis |

| Hydroxylated this compound | Oxidation (CYP-mediated) |

| Glucuronide/Sulfate Conjugates | Phase II Conjugation |

Toxicological Research and Biological Interactions of Diphenyl P Tolyl Phosphate

General Toxicity and Hazard Characterization

Initial hazard characterization of diphenyl p-tolyl phosphate (B84403) has focused on its effects on aquatic ecosystems and its systemic toxicity in animal studies.

The ecotoxicity of diphenyl p-tolyl phosphate has been evaluated in several aquatic species, revealing varying degrees of sensitivity across different trophic levels. The compound is reported to be moderately toxic to fish and daphnids, but exhibits strong toxicity towards algae. oecd.org

Acute toxicity assessments have determined the 96-hour median lethal concentration (LC50) for the fish species Oryzias latipes to be 1.3 mg/L. For the aquatic invertebrate Daphnia magna, the 24-hour median effective concentration (EC50) is 3.7 mg/L. Algae appear to be the most sensitive group, with a No Observed Effect Concentration (NOEC) of 0.55 mg/L for Selenastrum capricornutum. oecd.org

Chronic toxicity studies have also been conducted. The lowest chronic toxicity value was observed for Daphnia magna, with a 21-day NOEC for reproduction at 0.12 mg/L. oecd.org

Table 1: Acute and Chronic Ecotoxicity of this compound in Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Value (mg/L) |

|---|---|---|---|---|

| Oryzias latipes (Fish) | Acute | 96 hours | LC50 | 1.3 |

| Daphnia magna (Daphnid) | Acute | 24 hours | EC50 | 3.7 |

| Selenastrum capricornutum (Algae) | Acute | - | NOEC | 0.55 |

| Daphnia magna (Daphnid) | Chronic | 21 days | NOEC (Reproduction) | 0.12 |

In repeated-dose toxicity studies, this compound has been shown to exhibit moderate toxicity. The primary target organs identified in these studies are the liver, kidneys, and adrenal glands. oecd.org Observed effects in animal studies included enlargement and cortical vacuolation of the adrenal glands. oecd.org

The genotoxic potential of this compound has been assessed through a battery of tests. While a positive result was noted in an in vitro chromosomal aberration test, the compound did not show mutagenic effects in bacterial assays. Furthermore, a subsequent in vivo micronucleus test yielded a negative result. Based on the weight of evidence, this compound is considered to be non-genotoxic. oecd.org

Neurotoxicity Studies and Mechanistic Elucidation

The neurotoxic potential of organophosphate compounds is a significant area of toxicological research, with a particular focus on organophosphate-induced delayed neuropathy (OPIDN).

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by the distal degeneration of axons in both the peripheral and central nervous systems, occurring 1-4 weeks after exposure to certain organophosphorus esters. nih.gov This condition is not caused by the inhibition of acetylcholinesterase, but rather by the inhibition and subsequent aging of a specific nervous system enzyme known as neuropathy target esterase (NTE). nih.govresearchgate.net

Historically, OPIDN has been associated with exposure to specific triaryl phosphates, most notably tri-ortho-cresyl phosphate (TOCP). wikipedia.orgnih.gov The hen is a sensitive animal model for studying this effect. nih.gov While this compound belongs to the class of triaryl phosphates, specific studies conclusively demonstrating its potential to induce OPIDN were not identified in the reviewed literature. The potential for a triaryl phosphate to cause OPIDN is highly dependent on its chemical structure, particularly the presence of ortho-substituted aryl groups. researchgate.net

The developing nervous system is particularly vulnerable to chemical insults. Key processes in neurodevelopment include axon outgrowth and the formation of complex neurite networks, which are fundamental for establishing functional neuronal circuits. nih.gov

Research on related triaryl phosphates provides some insight into potential neurodevelopmental effects. For instance, studies on tricresyl phosphate have shown that it can inhibit the outgrowth of axon-like processes in cultured neuronal cell lines, such as mouse N2a neuroblastoma and rat PC12 pheochromocytoma cells. nih.gov This inhibition of axon outgrowth was associated with a disruption of the neurofilament network within the cells. nih.govnih.gov Similarly, studies investigating triphenyl phosphate (TPHP) have examined its effects on neuronal morphology, including neurite outgrowth and branching, as an indicator of developmental neurotoxicity. diva-portal.org

However, specific research focusing on the effects of this compound on these specific parameters of neuronal development, such as axon outgrowth and neurite network formation, was not found in the available literature. Therefore, while related compounds have demonstrated the potential to interfere with these critical neurodevelopmental processes, direct evidence for this compound is lacking.

Perturbations in Neurotransmitter Systems and Bioenergetic Metabolism (e.g., Glutamate, Glucose, Lactic Acid Levels)

Research into the metabolic effects of cresyl diphenyl phosphate (CDP), an isomeric mixture including this compound, has identified significant disruptions in energy homeostasis. Studies on zebrafish embryos exposed to CDP revealed a notable elevation in ATP content. nih.gov This change in cellular energy currency was accompanied by increased swimming activity, suggesting a state of perturbed energy metabolism. nih.gov

Lipidomic analysis in these studies further detailed substantial disturbances in lipid homeostasis. nih.gov Specifically, exposure to CDP led to alterations in various lipid classes, including key phospholipids (B1166683) like cardiolipin, lysophosphatidylcholine, and phosphatidylethanolamine, as well as glycerolipids and fatty acids. nih.gov These findings were supported by changes at the genetic level, with significant shifts in the transcription of genes associated with the synthesis, transport, and metabolism of lipids. nih.gov Furthermore, studies on diphenyl phosphate (DPHP), a related aryl phosphate ester, have shown that it disrupts pathways associated with mitochondrial function, which is central to cellular bioenergetics. nih.govepa.gov

Table 1: Effects of Cresyl Diphenyl Phosphate (CDP) on Bioenergetic and Metabolic Parameters in Zebrafish Embryos

| Parameter | Observed Effect | Supporting Evidence | Reference |

|---|---|---|---|

| Energy Homeostasis | Significant elevation in ATP content | Direct measurement in exposed embryos | nih.gov |

| Behavioral Output | Increased swimming activity | Observation of embryonic behavior | nih.gov |

| Lipid Homeostasis | Significant alterations in lipid content and composition | Nile red staining and lipidomic analysis | nih.gov |

| Gene Expression | Transcriptional changes in genes related to lipid metabolism | Transcriptome analysis | nih.gov |

Inhibition of Neuropathy Target Esterase (NTE) Activity

A primary mechanism of neurotoxicity for certain organophosphorus compounds is the inhibition of Neuropathy Target Esterase (NTE), a serine hydrolase crucial for maintaining axonal integrity. uzh.chnih.gov Inhibition of NTE is the molecular initiating event for organophosphate-induced delayed neuropathy (OPIDN), a neurodegenerative disease characterized by ataxia and paralysis. uzh.chnih.gov

Studies have specifically investigated the effect of diphenyl cresyl phosphate on NTE. Research using hens, the standard animal model for OPIDN studies, demonstrated a direct inhibitory effect. nih.gov Daily oral administration of diphenyl cresyl phosphate resulted in a significant decrease in NTE activity in the brain and spinal cord to between 40% and 55% of normal levels. uzh.ch A higher daily dose, or a single larger dose, led to a more profound inhibition of NTE activity by over 80%, which was correlated with the appearance of neurological symptoms. uzh.ch It has been established that a threshold of approximately 70% inhibition of NTE activity in the nervous system is typically required to precipitate the clinical signs of OPIDN. nih.gov

Table 2: Research Findings on Diphenyl Cresyl Phosphate and Neuropathy Target Esterase (NTE) Inhibition

| Study Model | Observation | Significance | Reference |

|---|---|---|---|

| Hens | Daily doses reduced NTE activity in brain and spinal cord to 40-55%. | Demonstrates direct inhibition of NTE by the compound. | uzh.ch |

| Hens | Higher doses resulted in >80% NTE inhibition. | Correlated with the onset of neurological symptoms, consistent with OPIDN. | uzh.ch |

| General OPIDN Research | A ~70% NTE inhibition threshold is required to induce OPIDN. | Provides a benchmark for assessing the neuropathic potential of the compound. | nih.gov |

Endocrine Disruption and Reproductive System Impact

This compound and related compounds have been shown to interfere with the endocrine system, impacting hormonal balance and reproductive health through various mechanisms.

Modulation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma, Estrogen Receptor Alpha)

Nuclear receptors are critical targets for endocrine-disrupting chemicals. Research has shown that cresyl diphenyl phosphate (CDP) interacts significantly with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis and metabolism. nih.govwikipedia.org In screening studies of various organophosphate esters, CDP demonstrated the highest binding potency to PPARγ. nih.gov This binding activates the receptor, and subsequent in vitro studies in 3T3-L1 cells confirmed that CDP enhanced PPARγ-mediated adipogenesis more potently than the related compound triphenyl phosphate (TPHP). nih.gov In vivo studies in mice further showed that exposure to CDP activated the PPARγ-mediated adipogenic pathway, leading to an increase in white adipose tissue. nih.gov

While direct studies on this compound's interaction with Estrogen Receptor Alpha (ERα) are limited, research on TPHP provides valuable insight. TPHP exposure has been found to elevate the levels of ERα in human Ishikawa endometrial cancer cells. tmc.edunih.gov This suggests a potential pathway for endocrine disruption that may be shared among structurally similar aryl phosphates.

Alterations in Hormonal Homeostasis and Steroidogenesis

The diphenyl phosphate chemical structure has been linked to disruptions in the synthesis of steroid hormones. Studies on 2-ethylhexyl diphenyl phosphate (EHDPP) in human adrenal (H295R) cells demonstrated interference with hormone regulation, leading to increased secretion of estradiol, cortisol, and aldosterone. muni.cznih.gov Similarly, TPHP has been shown to increase the levels of several hormones, including progesterone, estradiol, glucocorticoid, and aldosterone, in human placental trophoblast cells. researchgate.net TPHP also altered the expression of genes critical to steroid synthesis, such as CYP11A, CYP19, and CYP21. researchgate.net These findings on related compounds highlight the potential for this compound to disrupt hormonal homeostasis by interfering with steroidogenesis pathways.

Reproductive System Impairment and Developmental Toxicity Assessments

Investigations have revealed multiple adverse impacts of cresyl diphenyl phosphate (CDP) on the male reproductive system. nih.gov Studies have linked CDP exposure to diminished sperm quality in both men and male mice. nih.govconsensus.app The underlying mechanisms appear to involve the induction of oxidative stress and the production of reactive oxygen species, which can lead to DNA damage and apoptosis (cell death) in testicular cells. nih.gov Furthermore, CDP exposure was found to cause injury to Leydig cells and Sertoli cells, which are essential for testosterone (B1683101) production and sperm development, thereby disturbing the testicular microenvironment and inhibiting the proliferation of spermatogonia. nih.gov

Developmental toxicity assessments in zebrafish have shown that diphenyl phosphate (DPHP), a metabolite of TPHP, primarily exhibits endocrine-disrupting effects and developmental toxicity. researchgate.net

Developmental and Organ-Specific Toxicological Effects

Exposure to this compound and its related compounds during development can lead to organ-specific toxicity. In zebrafish models, diphenyl phosphate (DPHP) has been shown to adversely affect cardiac development. nih.govepa.gov Similarly, cresyl diphenyl phosphate (CDP) was found to disrupt lipid homeostasis in zebrafish embryos. nih.gov

Repeated dose toxicity studies have identified specific organs susceptible to the effects of diphenyl cresyl phosphate. These studies noted moderate toxicity to the liver, kidney, and adrenal glands, indicating these organs as potential targets following prolonged exposure. oecd.org

Table 3: Summary of Developmental and Organ-Specific Effects

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| Diphenyl phosphate (DPHP) | Zebrafish | Adverse impact on cardiac development | nih.govepa.gov |

| Cresyl Diphenyl Phosphate (CDP) | Zebrafish | Disruption of lipid homeostasis | nih.gov |

| Diphenyl cresyl phosphate | Rodent (assumed) | Moderate toxicity to liver, kidney, and adrenal glands | oecd.org |

Cellular and Molecular Mechanisms of Toxicity

The toxicity of aryl phosphate esters like this compound can be traced to disruptions at the cellular and molecular levels. Key mechanisms identified in related compounds include mitochondrial dysfunction, the induction of programmed cell death (apoptosis), and the generation of oxidative stress.

Mitochondria, the primary sites of cellular energy production, are significant targets for organophosphate toxicity. mdpi.commdpi.com Research on related compounds, such as tri-ortho-cresyl phosphate (an isomer of tricresyl phosphate), has shown that exposure can induce mitochondrial dysfunction. researchgate.net This dysfunction is a critical event that can precede and trigger other toxic outcomes, including apoptosis and the disruption of cellular energy metabolism. mdpi.commdpi.com The accumulation of damage within mitochondria can lead to the release of pro-apoptotic factors like cytochrome c, initiating the cascade of events leading to cell death. mdpi.com

Exposure to cresyl diphenyl phosphate has been shown to induce apoptosis, or programmed cell death, in various cell types. A study on male reproductive toxicity found that CDP inhibited cell proliferation and induced apoptosis in mice testes and specific germ cell lines (GC-2 cells). nih.gov This apoptotic effect contributes to a decrease in sperm quality. The induction of apoptosis is a common endpoint for toxicity caused by aryl phosphates and is often linked to upstream events such as mitochondrial damage and oxidative stress. nih.govnih.gov The process can be triggered by the release of mitochondrial proteins or through signaling pathways activated by cellular stress. mdpi.comnih.gov

A central mechanism underlying the toxicity of cresyl diphenyl phosphate is the induction of oxidative stress. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Studies have demonstrated that CDP exposure triggers oxidative stress and the production of ROS. nih.gov This overabundance of ROS can lead to cellular damage, including DNA damage, which in turn can initiate apoptotic pathways as a response to irreparable harm. nih.gov The interplay between oxidative stress, subsequent mitochondrial dysfunction, and the eventual induction of apoptosis represents a critical pathway for the cytotoxicity of these compounds. mdpi.com

Enzyme Inhibition and Interaction Profiles (e.g., Carboxylesterase Activity)

Research specifically detailing the enzyme inhibition and interaction profiles of this compound, particularly concerning carboxylesterase activity, is not extensively available in publicly accessible scientific literature. While organophosphate compounds as a class are known to interact with and inhibit various enzymes, including carboxylesterases, specific inhibitory constants (Ki) and detailed mechanisms for this compound have not been thoroughly documented.

Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the detoxification and metabolism of a wide range of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetics and toxicokinetics of various substances. For many organophosphates, the mechanism of inhibition involves the phosphorylation of the serine residue in the active site of the enzyme, leading to its inactivation. However, without specific studies on this compound, it is not possible to definitively characterize its potential as a carboxylesterase inhibitor.

Further research is required to elucidate the specific interactions of this compound with carboxylesterases and other enzymes to understand its metabolic fate and potential toxicological implications.

Transcriptomic Changes and Gene Expression Alterations

Transcriptomic analysis is a powerful tool to understand the molecular mechanisms of toxicity by examining the expression levels of thousands of genes simultaneously. Such studies on other organophosphates have identified alterations in genes related to metabolic processes, endocrine function, neurodevelopment, and stress responses. However, in the absence of specific data for this compound, it is not possible to detail its impact on global gene expression or identify specific molecular pathways it may perturb.

To provide a comprehensive toxicological profile of this compound, future research employing transcriptomics would be invaluable. Such studies would help in identifying sensitive biomarkers of exposure and understanding the broader biological pathways affected by this compound.

Applications of Diphenyl P Tolyl Phosphate in Advanced Materials and Chemical Processes

Research and Development in Flame Retardancy Applications

The inherent flame retardant properties of Diphenyl p-tolyl phosphate (B84403) have made it a crucial component in enhancing the fire safety of numerous materials. Research in this area has concentrated on understanding its mechanisms of action and optimizing its integration into various polymers.

Elucidation of Flame Retardant Mechanisms

The flame retardant efficacy of Diphenyl p-tolyl phosphate, like other aryl phosphates, is attributed to its ability to function in both the gas and condensed phases of a fire. In the condensed phase, upon thermal decomposition, it generates phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatiles into the gas phase.

In the gas phase, the decomposition of this compound releases phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the combustion chain reactions in the flame. This "flame poisoning" effect interrupts the combustion process, leading to a reduction in heat release and flame spread. The combined action in both phases results in a significant improvement in the fire resistance of the materials it is incorporated into.

Integration into Polymeric Materials (e.g., Plastics, Textiles)

This compound is widely utilized as an additive flame retardant in a variety of polymeric materials due to its good compatibility and efficiency. Its applications span across numerous types of plastics and textiles, enhancing their performance in environments where fire safety is a critical concern.

Table 1: Integration of this compound in Polymeric Materials

| Polymer Type | Examples of Application | Primary Function |

| Polyvinyl Chloride (PVC) | Flexible PVC products, wire and cable insulation | Flame Retardant Plasticizer |

| Polyurethanes | Flexible and rigid foams, coatings, sealants | Flame Retardant |

| Cellulosic Plastics | Films, sheets, and molded products | Flame Retardant |

| Polystyrene | Foams and solid plastics | Flame Retardant |

| Polycarbonates | Electronic components, automotive parts | Flame Retardant |

| Butadiene Rubbers | Synthetic rubber applications | Flame Retardant |

| Phenolic Resins | Adhesives, laminates | Flame Retardant |

| Epoxy Resins | Coatings, adhesives, electronic components | Flame Retardant |

| Textiles | Coatings for PVC fabrics | Flame Retardant |

The integration of this compound into these materials is typically achieved through melt blending or compounding processes, where it is physically mixed with the polymer resin before shaping. Its liquid form at room temperature facilitates its use as a plasticizer in conjunction with its flame-retardant properties, particularly in PVC applications.

Role as a Plasticizer in Material Science Research

Beyond its flame retardant capabilities, this compound also serves as an effective plasticizer, a substance added to a material to increase its flexibility, workability, and durability.

Influence on Material Properties and Performance

As a plasticizer, this compound molecules intersperse themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) of the polymer, making the material softer and more pliable at room temperature. Its use is particularly prevalent in PVC formulations, where it imparts flexibility to otherwise rigid materials, making them suitable for applications such as vinyl upholstery, flooring, and electrical cable insulation. The incorporation of this compound can also enhance other material properties, including electrical insulation and resistance to wear.

Leaching and Release Dynamics from Consumer Products

A significant area of research concerning additive plasticizers like this compound is their potential to migrate, or leach, from the polymer matrix over time. Since it is not chemically bonded to the polymer, it can be released into the surrounding environment through various mechanisms, including diffusion, abrasion, and volatilization. industrialchemicals.gov.au

While specific studies on the leaching of this compound are limited, research on similar organophosphate esters, such as triphenyl phosphate (TPHP), indicates that these compounds can be released from consumer products into indoor environments, leading to their presence in dust. industrialchemicals.gov.au The rate of leaching is influenced by several factors, including the concentration of the plasticizer, the type of polymer, the temperature, and the nature of the contacting medium. For instance, an environmental risk assessment of cresyl diphenyl phosphate noted that while no specific information on its leaching potential from articles was found, emission factors for its release from PVC products have been estimated. service.gov.uk The migration of these additives is a concern as it can alter the long-term physical properties of the plastic and lead to environmental exposure. researchgate.net

Function as a Catalyst and Chemical Intermediate

In addition to its applications in materials science, this compound also plays a role in the realm of chemical synthesis, serving as both a catalyst and a chemical intermediate.

Research has shown that the related compound, diphenyl phosphate (DPHP), can be used as a catalyst in polymerization processes. industrialchemicals.gov.au While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structural similarity to other phosphate esters suggests potential catalytic activity in certain organic reactions.

More prominently, this compound functions as a chemical intermediate in the synthesis of other organophosphate esters. For example, diphenyl phosphate is a known intermediate in the manufacturing of various phosphate triesters, including cresyl diphenyl phosphate. industrialchemicals.gov.au This indicates that this compound can be a precursor in the production of more complex organophosphate compounds with tailored properties for specific applications. The manufacturing process of these esters typically involves the reaction of the corresponding alcohol or phenol (B47542) with phosphoryl chloride. epa.gov

Precursor in the Synthesis of Other Organophosphate Esters

This compound, often referred to in industrial contexts as cresyl diphenyl phosphate (a mixture of isomers), serves as a valuable precursor in the synthesis of other organophosphate esters. google.com One of the primary methods for this transformation is through transesterification reactions.

In a typical transesterification process, this compound is reacted with an alcohol in the presence of a catalyst to produce new, mixed alkyl-aryl phosphate esters. google.com This reaction involves the exchange of the cresyl or phenyl groups on the phosphate molecule with the alkyl group from the alcohol. The specific products formed can be controlled by the reaction conditions and the stoichiometry of the reactants.

This process is particularly useful for synthesizing a range of phosphate esters with tailored properties for various applications, such as flame retardants, plasticizers, and functional fluids. google.com The general scheme for the transesterification of a triaryl phosphate like this compound is shown below:

General Transesterification Reaction

A key advantage of using this compound as a precursor is that it allows for the creation of mixed esters that may not be easily accessible through direct synthesis from phosphorus oxychloride. google.com A patent for a transesterification process lists cresyl diphenyl phosphate as a potential starting material for producing such mixed esters. google.com

The table below outlines the role of this compound as a precursor in these synthetic processes.

| Reactant | Reaction Type | Product(s) | Industrial Relevance |

| This compound | Transesterification | Mixed alkyl-aryl phosphate esters | Synthesis of custom flame retardants, plasticizers, and functional fluids. google.com |

This synthetic route highlights the versatility of this compound beyond its direct applications, positioning it as a key intermediate in the broader field of organophosphate chemistry.

Analytical Methodologies for the Determination of Diphenyl P Tolyl Phosphate and Its Metabolites

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate Diphenyl p-tolyl phosphate (B84403) from interfering matrix components and to concentrate the analyte for sensitive detection. The choice of technique depends on the nature of the sample matrix.

Liquid-liquid extraction is a conventional and widely used technique for the extraction of organic compounds from aqueous samples. For the analysis of aryl phosphates like Diphenyl p-tolyl phosphate in water, LLE offers a straightforward approach.

A common procedure involves the extraction of the aqueous sample with a water-immiscible organic solvent. Methylene dichloride (dichloromethane) has been effectively used for the extraction of commercial cresyl diphenyl phosphate from water samples. service.gov.uknih.gov The process typically involves shaking the water sample with the solvent in a separatory funnel, allowing the phases to separate, and then collecting the organic layer. This process is often repeated to ensure exhaustive extraction. The combined organic extracts are then dried, typically with anhydrous sodium sulfate (B86663), and concentrated before instrumental analysis.

Table 1: Representative Liquid-Liquid Extraction Parameters for Aryl Phosphates in Water

| Parameter | Value | Reference |

| Solvent | Methylene dichloride | service.gov.uknih.gov |

| Sample Volume | 500 mL | service.gov.uk |

| Extraction | Shaking in separatory funnel | nih.gov |

| Post-extraction | Drying and concentration | service.gov.uk |

Solid-phase extraction is a highly effective technique for sample clean-up and concentration, offering advantages over LLE in terms of solvent consumption, extraction efficiency, and potential for automation. SPE is particularly useful for cleaning up extracts from complex matrices like soil, sediment, and biological tissues prior to chromatographic analysis.

For organophosphate esters, including aryl phosphates, various SPE sorbents can be employed. The choice of sorbent depends on the polarity of the analyte and the nature of the matrix interferences. Common sorbents include silica (B1680970) gel and polymer-based materials. For instance, in the analysis of organophosphate flame retardants in soil and fish extracts, an SPE clean-up step was found to be essential to remove co-extractives and minimize matrix effects in the subsequent analysis. nih.gov The specific details of an SPE protocol for this compound are not extensively documented, but a general approach would involve conditioning the SPE cartridge, loading the sample extract, washing away interferences with a weak solvent, and finally eluting the target analyte with a stronger solvent.

Table 2: General Solid-Phase Extraction Parameters for Organophosphate Esters

| Parameter | Description | Reference |

| Purpose | Clean-up of extracts from complex matrices | nih.gov |

| Benefit | Elimination of matrix co-extractives and reduction of matrix effects | nih.gov |

| Common Sorbents | Silica gel, polymer-based sorbents | nih.gov |

Ultrasound-assisted extraction is a modern and efficient technique for the extraction of organic compounds from solid and semi-solid samples. The application of ultrasonic waves creates acoustic cavitation, which enhances solvent penetration into the sample matrix and facilitates the release of target analytes.

UAE has been successfully applied to the extraction of organophosphate flame retardants from soil and fish samples. nih.gov Methanol has been identified as an optimal extraction solvent due to its efficiency and broad analyte coverage. nih.gov The procedure typically involves mixing the sample with the solvent in a vessel and subjecting it to ultrasonic irradiation for a defined period. The resulting extract is then separated from the solid residue and can be further cleaned up by SPE if necessary. A study on the extraction of organophosphate esters from air samples collected on filters utilized dynamic sonication-assisted solvent extraction, which was completed in a short time with a small volume of solvent. researchgate.net

Table 3: Optimized Parameters for Ultrasound-Assisted Extraction of Organophosphate Flame Retardants

| Parameter | Value | Reference |

| Sample Matrix | Soil and Fish | nih.gov |

| Extraction Solvent | Methanol | nih.gov |

| Post-extraction | Solid-phase extraction clean-up | nih.gov |

| Recoveries | 50-121% for soil, 47-123% for biota | nih.gov |

| Precision (RSDs) | <12% in soil, <23% in biota | nih.gov |

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed for the separation and quantification of this compound. Both gas chromatography and high-performance liquid chromatography are suitable for this purpose.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For aryl phosphates, GC is a well-established method, often coupled with a selective detector for enhanced sensitivity and specificity.

This compound, as a component of cresyl diphenyl phosphate, can be effectively analyzed by GC. A nitrogen-phosphorus detector (NPD) is highly selective for phosphorus-containing compounds and is therefore commonly used. nih.govsrigc.com Mass spectrometry (MS) is another powerful detection technique that provides structural information for unequivocal identification. In a study determining phosphate-based flame retardants in polymers, GC coupled with either an NPD or an MS was utilized. nih.gov The limit of detection for cresyl diphenyl phosphate using GC-NPD was found to be 12 μg L⁻¹. nih.gov

Table 4: Representative Gas Chromatography Conditions for the Analysis of Cresyl Diphenyl Phosphate

| Parameter | Condition | Reference |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | nih.govnih.gov |

| LOD (GC-NPD) | 12 μg L⁻¹ | nih.gov |

| Application | Analysis of commercial cresyl diphenyl phosphate | service.gov.uksigmaaldrich.com |

High-performance liquid chromatography is a versatile technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds. While specific HPLC methods for this compound are not extensively detailed in the literature, methods for other organophosphate esters and their metabolites have been developed and can be adapted.

The analysis of organophosphate flame retardants in soil and fish has been successfully performed using HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, which is crucial for the analysis of complex environmental samples. For commercial cresyl diphenyl phosphate, HPLC analysis has been used to determine the composition of the mixture. oecd.org The development of a specific HPLC method for this compound would likely involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 5: High-Performance Liquid Chromatography for the Analysis of Related Organophosphate Esters

| Parameter | Description | Reference |

| Technique | HPLC coupled with tandem mass spectrometry (LC-MS/MS) | nih.gov |

| Application | Determination of organophosphate flame retardants in soil and fish | nih.gov |

| Utility | Analysis of commercial cresyl diphenyl phosphate mixtures | oecd.org |

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of DPTTP, a range of ionization sources and mass analyzers are utilized to achieve sensitive and specific detection.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar compounds like organophosphate esters and their metabolites. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For the analysis of DPTTP, ESI is typically operated in positive ion mode, where the molecule can be readily protonated to form the [M+H]⁺ ion. The high sensitivity of ESI allows for the detection of trace levels of DPTTP in various environmental and biological matrices. The optimization of ESI parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, is critical to maximize the ionization efficiency and signal-to-noise ratio for DPTTP. While specific parameters for this compound are not extensively documented, typical conditions for similar organophosphate esters involve a capillary voltage in the range of 3-5 kV, a nebulizer pressure of 30-50 psi, and a drying gas temperature of 250-350 °C.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that is particularly effective for less polar and more volatile compounds compared to ESI. In APCI, the sample solution is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized through chemical reactions with reagent ions produced from a corona discharge.

APCI is a suitable alternative to ESI for the analysis of DPTTP and other organophosphate flame retardants. researchgate.net It is often used in positive ion mode, leading to the formation of protonated molecules [M+H]⁺. APCI can be less susceptible to matrix effects than ESI, which can be advantageous when analyzing complex samples. Optimized APCI source parameters for organophosphate flame retardants generally include a vaporizer temperature of 400-500 °C and a corona discharge current of 2-5 µA.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is invaluable for the unambiguous identification of DPTTP and its transformation products in complex environmental and biological samples. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis of organophosphate esters.

The high mass accuracy of HRMS allows for the confident identification of DPTTP based on its exact mass, even in the presence of co-eluting isobaric interferences. For instance, the predicted monoisotopic mass of the protonated molecule of this compound ([M+H]⁺) is 341.09374 Da. uni.lu HRMS can also be used to elucidate the fragmentation pathways of DPTTP, aiding in its structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and the sensitive and selective quantification of target analytes. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of DPTTP or a metabolite) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. unt.edu

While specific metabolic pathways for this compound have not been extensively reported, it is anticipated that it undergoes hydrolysis to form diphenyl phosphate (DPHP) and p-cresol, similar to the metabolism of the structurally related triphenyl phosphate (TPP), which is metabolized to DPHP. nih.govnih.gov The identification of DPHP as a potential metabolite is supported by numerous studies on other organophosphate esters. nih.govnih.govacs.orgnih.govnih.gov Tandem mass spectrometry plays a crucial role in confirming the identity of such metabolites by comparing the fragmentation patterns of suspected metabolites in a sample to those of authentic standards. The fragmentation of the precursor ion provides a unique fingerprint that is characteristic of the molecule's structure. For DPHP, common product ions would be expected from the loss of phenyl groups and cleavage of the phosphate ester bonds.

The general fragmentation pathways of organophosphate esters in MS/MS often involve the cleavage of the ester bonds, leading to the formation of characteristic product ions. For DPTTP, fragmentation would likely result in the loss of the p-tolyl group and/or phenyl groups. The study of these fragmentation patterns is essential for developing selective reaction monitoring (SRM) methods for the targeted quantification of DPTTP and its potential metabolites.

Analytical Quality Assurance and Inter-Laboratory Comparability

Ensuring the reliability and comparability of analytical data is paramount in environmental and toxicological studies. This requires robust quality assurance and quality control (QA/QC) procedures and participation in inter-laboratory comparison studies.

Assessment of Precision, Accuracy, and Detection Limits

The validation of an analytical method for DPTTP involves the assessment of several key performance characteristics, including precision, accuracy, and detection limits.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. For the analysis of organophosphate esters, acceptable precision is generally considered to be an RSD of less than 15-20%. acs.org

Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery experiments on spiked samples. Recoveries in the range of 70-120% are generally considered acceptable for trace environmental analysis. acs.org

Detection Limits , including the method detection limit (MDL) and the limit of quantification (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified by the analytical method. For organophosphorus pesticides, which are structurally similar to DPTTP, MDLs in the low nanogram per liter (ng/L) range have been reported for water analysis. nj.gov For the analysis of organophosphate flame retardants in various matrices, detection limits can vary significantly depending on the complexity of the sample and the analytical instrumentation used.

The table below provides a summary of typical analytical performance parameters for the analysis of organophosphate esters, which can be considered as benchmarks for the analysis of this compound.

| Parameter | Typical Range | Description |

| Precision (RSD) | < 15-20% | Relative Standard Deviation of replicate measurements. |

| Accuracy (Recovery) | 70-120% | Percentage of the true amount of analyte recovered. |

| Method Detection Limit (MDL) | ng/L to µg/kg | The minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. |

| Limit of Quantification (LOQ) | ng/L to µg/kg | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |

This table presents generalized data for organophosphate esters as specific data for this compound is limited.

Participation in inter-laboratory comparison studies is crucial for assessing the comparability of data generated by different laboratories. researchgate.net These studies involve the analysis of common samples by multiple laboratories and help to identify and rectify analytical biases. While no specific inter-laboratory studies for this compound have been identified, such studies are common for other organophosphate flame retardants and their metabolites. researchgate.net The results of these studies provide valuable insights into the state of the art of the analytical methodology and help to ensure the global comparability of monitoring data.

Challenges in Quantification and Inter-Laboratory Comparison Studies

The accurate quantification of this compound, often found in commercial mixtures referred to as cresyl diphenyl phosphate (CDP), presents several analytical challenges. Commercial CDP products are complex mixtures of various isomers of cresyl diphenyl phosphate, triphenyl phosphate (TPP), and dicresyl phenyl phosphate. service.gov.uk This complexity necessitates high-resolution analytical techniques to separate and quantify the specific p-tolyl isomer from its meta- and ortho- counterparts and other related aryl phosphates.

A primary challenge is the potential for matrix effects in complex sample types such as biological fluids, sediment, and dust. Co-extracting substances can interfere with the ionization of the target analyte in mass spectrometry-based methods, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. Furthermore, problems with interfering peaks in gas-liquid chromatography have been noted, even when using specific detectors, particularly at low concentrations in fish and sediment extracts. nih.gov

The lack of certified reference materials (CRMs) specifically for this compound hinders the ability of laboratories to validate their analytical methods and ensure the accuracy and comparability of their results. While analytical standards for cresyl diphenyl phosphate (as a mixture of isomers) are available, single-isomer standards for the p-tolyl variant are less common, complicating precise calibration. sigmaaldrich.com

Inter-laboratory comparison studies specifically targeting this compound are not widely documented in peer-reviewed literature. While such studies are crucial for assessing and improving the reliability of analytical measurements among different laboratories, they have more commonly focused on broader classes of persistent organic pollutants or more widely studied organophosphate esters. turi.org The absence of dedicated inter-laboratory exercises for this compound makes it difficult to gauge the true comparability of data generated across different studies and geographical locations. This highlights a critical gap in the quality assurance and quality control framework for the analysis of this and other emerging organophosphate flame retardants.

Biomonitoring and Environmental Monitoring Approaches

Detection in Human Biological Matrices (e.g., Blood, Urine, Dust)

Biomonitoring for exposure to this compound and other aryl phosphates typically relies on the detection of their metabolites in urine, as the parent compounds are rapidly metabolized. nih.gov The most common biomarker for exposure to aryl-organophosphate flame retardants (aryl-OPFRs) is diphenyl phosphate (DPHP), which is a metabolite of TPP, CDP, and other related compounds. nih.govnih.gov

DPHP has been frequently detected in human urine samples, indicating widespread exposure to its parent compounds. nih.govfrontiersin.org For instance, a study of adults in California detected DPHP in 62% of urine samples. acs.org Another study found DPHP in 95% of urine samples from a cohort of 51 adults. nih.gov While DPHP is a useful general biomarker, its presence does not specifically confirm exposure to this compound, as it is a common metabolite of several other high-production volume aryl phosphates. industrialchemicals.gov.au

More specific metabolites have been explored to pinpoint exposure to particular aryl-OPFRs. For example, a study on the general population identified 3-hydroxy-4-methylphenyl di-p-tolyl phosphate (3-OH-MDTP) as a urinary metabolite of tricresyl phosphate, demonstrating the potential for identifying isomer-specific metabolites. nih.gov However, specific metabolites for this compound have not been routinely monitored in large-scale biomonitoring studies.

There is limited information on the detection of the parent compound, this compound, in human blood. Studies have shown that after exposure, commercial cresyl diphenyl phosphate is rapidly eliminated, with only trace amounts detected in the blood of rats within 24 hours. nih.gov However, other parent aryl-OPFRs like TPHP and 2-ethylhexyl diphenyl phosphate (EHDPP) have been detected in whole blood samples, suggesting that measurement in blood could be a viable, though perhaps more transient, marker of exposure. researchgate.net

Indoor dust serves as a significant reservoir for organophosphate flame retardants and a major pathway for human exposure. nih.govnih.gov Several studies have reported the presence of cresyl diphenyl phosphate (CDP) in indoor dust samples. nih.gov A study of dust from various indoor environments in Spain and the Netherlands detected CDP, although with a lower frequency than TPHP and its metabolite DPHP. nih.govuco.esvu.nl

Table 1: Detection of this compound and Related Compounds in Human Matrices

| Compound/Metabolite | Matrix | Detection Frequency | Concentration Range | Location/Study Population |

| Cresyl diphenyl phosphate (CDP) | Indoor Dust | Detected (lower frequency than TPHP) | Not specified | Spain & Netherlands |

| Diphenyl phosphate (DPHP) | Urine | 95% | ≥2.65 ng/mL (high) vs. <2.65 ng/mL (low) | 51 US Adults |

| Diphenyl phosphate (DPHP) | Urine | 62% | Median: | California Adults |

| Diphenyl phosphate (DPHP) | Indoor Dust | 100% | 106–79,661 ng/g | Spain & Netherlands |